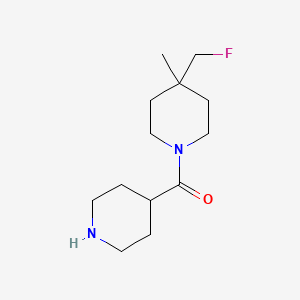

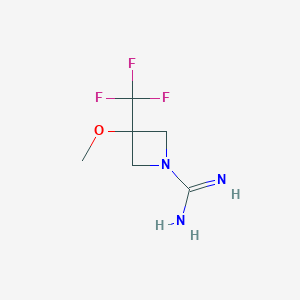

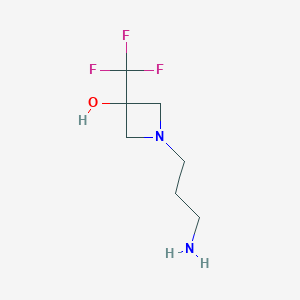

1-Amino-3-(trifluoromethyl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-(trifluoromethyl)azetidin-3-ol, also known as Trifluoromethylazetidine (TFMA) is an organic compound that has been studied for its potential applications in scientific research. TFMA is a colorless liquid with a molecular weight of 171.06 g/mol and a boiling point of 101.3 °C. It is a chiral compound, meaning it can exist in two forms that are mirror images of each other. TFMA is a highly reactive compound, making it useful for a variety of synthetic applications.

Scientific Research Applications

Organic Synthesis

1-Amino-3-(trifluoromethyl)azetidin-3-ol: is utilized as a building block in organic synthesis. Its unique structure allows for the creation of novel organic compounds. Researchers leverage its reactivity to synthesize complex molecules that could have pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a precursor in the synthesis of bioactive molecules. Its trifluoromethyl group is particularly interesting due to its ability to improve the metabolic stability and bioavailability of therapeutic agents.

Chemical Synthesis

The compound finds its use in chemical synthesis where it acts as a reagent or solvent. Its properties enable the formation of diverse chemical structures, which can be further used in various chemical reactions and processes .

Enzymatic Assays

1-Amino-3-(trifluoromethyl)azetidin-3-ol: has been used as a protease inhibitor and antioxidant in enzymatic assays. Its functional groups interact with enzymes, potentially inhibiting their activity, which is crucial in studying disease mechanisms.

Material Science

In material science, the compound’s application is being researched for the development of new materials with enhanced properties. Its incorporation into polymers or coatings could lead to materials with improved durability and resistance .

Chromatography

Due to its unique chemical properties, 1-Amino-3-(trifluoromethyl)azetidin-3-ol can be used in chromatography as a standard or a derivative for the separation of complex mixtures. This aids in the purification of substances and analytical studies .

Biochemistry

In biochemistry, the compound is studied for its interaction with biological molecules. It could serve as a tool for understanding molecular functions and the development of diagnostic methods.

Analytical Chemistry

Analytical chemists may use 1-Amino-3-(trifluoromethyl)azetidin-3-ol to develop new analytical methodologies. Its stability under various conditions makes it suitable for use as a calibration standard or a reagent in analytical equipment .

properties

IUPAC Name |

1-amino-3-(trifluoromethyl)azetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)1-9(8)2-3/h10H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYYFVVHXPXEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)

![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)

![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)

![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)